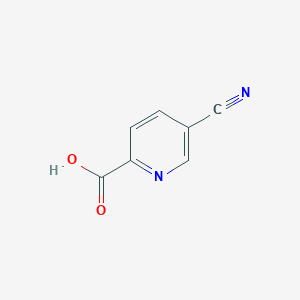

5-Cyanopyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-cyanopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-3-5-1-2-6(7(10)11)9-4-5/h1-2,4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLVPHGCEGTVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496466 | |

| Record name | 5-Cyanopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53234-55-2 | |

| Record name | 5-Cyanopicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53234-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyanopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyanopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding of 5-Cyanopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, bonding, and physicochemical properties of 5-Cyanopyridine-2-carboxylic acid (also known as 5-cyanopicolinic acid). The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a pyridine ring substituted with a cyano group at the 5-position and a carboxylic acid group at the 2-position.[1][2] This arrangement of functional groups imparts specific electronic and steric properties that are of interest in various chemical and biological applications.

Molecular Formula: C₇H₄N₂O₂[1]

Molecular Weight: 148.12 g/mol [1][2]

CAS Number: 53234-55-2[1]

Synonyms: 5-Cyanopicolinic acid, 5-Cyano-2-pyridinecarboxylic acid

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 210-215 °C | |

| Boiling Point (Predicted) | 370.7 ± 27.0 °C | [1] |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [1] |

| Water Solubility | Sparingly soluble (0.26 g/L at 25°C) | [1] |

| pKa (Predicted) | 2.98 ± 0.10 | [3] |

Structure and Bonding

Crystallographic Data

As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been publicly deposited. Therefore, precise experimental bond lengths and angles are not available. However, based on crystallographic data of closely related cyanopyridines and pyridine carboxylic acids, the following can be inferred:

-

Planarity: The pyridine ring is expected to be planar.

-

Hydrogen Bonding: In the solid state, it is highly probable that the carboxylic acid groups form intermolecular hydrogen bonds, likely resulting in dimeric structures. This is a common feature for carboxylic acids.

-

Intermolecular Interactions: The cyano group can participate in dipole-dipole interactions and potentially weak C-H···N hydrogen bonds, influencing the crystal packing.

Spectroscopic Data

¹H NMR (Predicted):

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.

-

Pyridine Protons: Three aromatic protons will be present on the pyridine ring. The proton adjacent to the nitrogen and carboxylic acid (at position 6) is expected to be the most deshielded. The protons at positions 3 and 4 will show coupling to each other.

¹³C NMR (Predicted):

-

Carboxylic Carbon (-COOH): A signal is expected in the range of 165-185 ppm.[4]

-

Cyano Carbon (-CN): A signal is anticipated between 115-125 ppm.

-

Pyridine Carbons: Five distinct signals for the pyridine ring carbons are expected, with their chemical shifts influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad |

| C=O (Carboxylic Acid) | 1680-1750 | Strong, sharp |

| C≡N (Nitrile) | 2220-2260 | Medium, sharp |

| C-O (Carboxylic Acid) | 1210-1320 | Strong |

| Aromatic C=C and C=N | 1400-1600 | Multiple bands |

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 148. Key fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). The pyridine ring itself is relatively stable, and fragmentation may also involve the loss of HCN from the cyano group.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of 2-cyano-5-methylpyridine. The following is a representative experimental protocol.

Caption: Workflow for the synthesis of this compound.

Materials and Reagents:

-

2-Cyano-5-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-cyano-5-methylpyridine (1.0 eq) in deionized water.

-

Add sodium hydroxide (1.1 eq) and stir until fully dissolved.

-

Heat the solution to a gentle reflux.

-

Slowly add a solution of potassium permanganate (approximately 3.0 eq) in deionized water to the refluxing mixture.

-

Continue to reflux until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

-

If the filtrate is still purple, add a small amount of sodium bisulfite until the color disappears.

-

Carefully acidify the filtrate to a pH of 2-3 with the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold deionized water.

-

Dry the product under vacuum.

-

If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.

Applications in Drug Development

This compound and other picolinic acid derivatives have been investigated for their biological activity, notably as inhibitors of dopamine β-monooxygenase (DBM).[3][5]

Inhibition of Dopamine β-Monooxygenase (DBM)

DBM is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine, a key step in the biosynthesis of catecholamines.[6] The inhibitory activity of picolinic acids is thought to arise from the chelation of the copper ions in the enzyme's active site by the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group.[6][7] This interaction prevents the normal catalytic cycle of the enzyme.

Caption: Proposed mechanism of Dopamine β-monooxygenase inhibition.

This inhibitory action makes this compound and its derivatives interesting candidates for the development of drugs targeting conditions where modulation of norepinephrine levels is desired, such as in certain cardiovascular or neurological disorders.[6]

Conclusion

This compound is a versatile molecule with a rich chemical and biological profile. While a complete experimental structural and spectroscopic characterization is not yet publicly available, its properties can be reliably predicted based on its constituent functional groups and data from analogous compounds. Its synthesis is achievable through established oxidation protocols, and its potential as a dopamine β-monooxygenase inhibitor highlights its relevance in drug discovery and development. Further research to fully elucidate its solid-state structure and to explore its therapeutic potential is warranted.

References

- 1. chembk.com [chembk.com]

- 2. This compound 97 53234-55-2 [sigmaaldrich.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The enzyme-bound copper of dopamine beta-monooxygenase. Reaction with copper chelators, preparation of the apoprotein, and kinetics of the reconstitution by added copper - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 5-Cyanopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Cyanopyridine-2-carboxylic acid, a heterocyclic organic compound of interest in chemical synthesis and pharmaceutical development. The information is presented to facilitate its use in research and development settings, with a focus on clarity and practical application.

Chemical Identity

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | 5-Cyanopicolinic acid | [2][3] |

| CAS Number | 53234-55-2 | [1][2][4] |

| Molecular Formula | C₇H₄N₂O₂ | [1][2][4] |

| Molecular Weight | 148.12 g/mol | [1][4][5] |

| Appearance | White to light yellow crystalline solid | |

| SMILES String | OC(=O)c1ccc(cn1)C#N | [1][3] |

| InChI Key | HRLVPHGCEGTVLK-UHFFFAOYSA-N | [1][3] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for understanding the compound's behavior in various experimental and physiological conditions.

| Property | Value | Source(s) |

| Melting Point | 206-207 °C, 210-215 °C, 212-214 °C | [1][2] |

| Boiling Point (Predicted) | 370.7 ± 27.0 °C | [2] |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [2] |

| Water Solubility | Sparingly soluble (0.26 g/L at 25°C) | [2] |

| Solubility in Organic Solvents | Soluble in ethanol and acetone | |

| pKa (Predicted) | 2.98 ± 0.10 | [2] |

| Vapor Pressure | 3.77E-06 mmHg at 25°C | |

| Refractive Index (Predicted) | 1.596 | |

| Flash Point | 178 °C | |

| Storage Temperature | 2-8°C | [1][2][3] |

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

-

A small amount of the finely powdered this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches its expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

Solubility Determination

Understanding the solubility of a compound is essential for its formulation and for designing reaction conditions.

Methodology:

-

A known mass of this compound is added to a specific volume of a solvent (e.g., water, ethanol) in a vial at a constant temperature.

-

The mixture is agitated (e.g., using a magnetic stirrer or shaker) until equilibrium is reached, meaning no more solid dissolves.

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using an analytical technique such as UV-Vis spectroscopy or by evaporating the solvent and weighing the residue. This concentration represents the solubility of the compound in that solvent at that temperature.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

Methodology (Potentiometric Titration):

-

A solution of this compound of known concentration is prepared in water or a suitable co-solvent.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., sodium hydroxide) is gradually added to the solution of the acid.

-

The pH of the solution is recorded after each addition of the base.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.

Logical Relationships of Physical Properties

The following diagram illustrates the key physical and chemical properties of this compound and their interconnections.

Caption: A diagram illustrating the key physical and chemical properties of this compound.

Conclusion

This technical guide provides essential data on the physical properties of this compound for researchers and professionals in the fields of chemistry and drug development. The tabulated data and general experimental methodologies offer a solid foundation for the handling, application, and further investigation of this compound.

References

In-depth Technical Guide to the Solubility of 5-Cyanopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Cyanopyridine-2-carboxylic acid, a pivotal intermediate in pharmaceutical and chemical synthesis. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, formulation development, and purification processes.

Core Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents remains limited in publicly available literature. However, key data points and qualitative descriptions have been established.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 0.26[1] |

Qualitative Solubility Information

This compound is described as being soluble in common organic solvents such as ethanol and acetone[2]. It is also characterized as sparingly soluble in water[1].

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound. These protocols are based on established methods for organic compounds and carboxylic acids.

Gravimetric Method (Shake-Flask)

This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, acetone) in a sealed, temperature-controlled vessel.

-

The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle, separating the undissolved solid from the saturated solution.

-

A clear aliquot of the saturated solution is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

A known volume of the filtered saturated solution is transferred to a pre-weighed container.

-

The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

The container with the dried solute is weighed, and the mass of the dissolved solid is determined by difference.

-

-

Calculation of Solubility:

-

The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.

-

Acid-Base Titration Method

This method is particularly suitable for acidic compounds like this compound and can be a faster alternative to the gravimetric method.

Methodology:

-

Preparation of Saturated Solution:

-

A saturated solution is prepared as described in the gravimetric method (Step 1).

-

-

Phase Separation:

-

A clear, filtered aliquot of the saturated solution is obtained as described in the gravimetric method (Step 2).

-

-

Titration:

-

A known volume of the saturated solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide, NaOH) of known concentration.

-

An appropriate indicator (e.g., phenolphthalein) is used to determine the endpoint of the titration, or a pH meter is used to monitor the pH change.

-

-

Calculation of Solubility:

-

The concentration of this compound in the saturated solution is calculated based on the volume and concentration of the titrant used to reach the endpoint.

-

The solubility is then expressed in grams per liter (g/L) by multiplying the molar concentration by the molecular weight of the compound (148.12 g/mol ).

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Characterization of 5-Cyanopyridine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Cyanopyridine-2-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of its functional groups. It includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear, tabular formats. Furthermore, detailed experimental protocols for acquiring such spectra are provided, along with a generalized workflow for the spectroscopic analysis of organic compounds, to guide researchers in their laboratory work.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its potential as a building block in the synthesis of novel pharmaceutical agents and functional materials. A thorough understanding of its chemical structure and purity is paramount for its application in research and development. Spectroscopic techniques such as NMR, IR, and MS are essential tools for the structural elucidation and characterization of organic molecules like this compound. This guide synthesizes the expected spectroscopic behavior of this molecule to aid researchers in its identification and characterization.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 14.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~9.0 | Doublet | 1H | Aromatic proton (H6) |

| ~8.4 | Doublet of doublets | 1H | Aromatic proton (H4) |

| ~8.2 | Doublet | 1H | Aromatic proton (H3) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Carboxylic acid carbon (-COOH) |

| ~152 | Aromatic carbon (C2) |

| ~148 | Aromatic carbon (C6) |

| ~140 | Aromatic carbon (C4) |

| ~125 | Aromatic carbon (C3) |

| ~118 | Aromatic carbon (C5) |

| ~116 | Cyano group carbon (-CN) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| 2240 - 2210 | Medium | C≡N stretch (Nitrile) |

| 1730 - 1700 | Strong | C=O stretch (Carboxylic acid) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| 1320 - 1210 | Medium | C-O stretch (Carboxylic acid) |

| 960 - 900 | Medium, Broad | O-H bend (Carboxylic acid dimer) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Interpretation |

| 148 | Molecular ion peak [M]⁺ |

| 131 | Loss of -OH group [M-17]⁺ |

| 120 | Loss of C=O group [M-28]⁺ |

| 103 | Loss of -COOH group [M-45]⁺ |

| 76 | Pyridine fragment |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH adjustment). The choice of solvent is crucial and should be based on the solubility of the compound and the chemical shifts of interest.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (ESI):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and good signal intensity.

-

Acquire the mass spectrum in either positive or negative ion mode over a suitable m/z range.

-

-

Data Acquisition (EI):

-

Introduce the sample into the EI source, typically via a direct insertion probe or a gas chromatograph.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the structural elucidation of an unknown organic compound using the spectroscopic techniques discussed.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound for researchers and professionals in the field of drug development and chemical sciences. The tabulated predicted data for NMR, IR, and Mass Spectrometry, coupled with the detailed experimental protocols, serves as a valuable resource for the identification and characterization of this compound. The provided workflow for spectroscopic analysis offers a systematic approach to the structural elucidation of organic molecules. As experimental data becomes publicly available, this guide can be updated to include and compare empirical findings with these predictions.

An In-depth Technical Guide to 5-Cyanopyridine-2-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals

Abstract: The 5-cyanopyridine-2-carboxylic acid scaffold represents a privileged core structure in medicinal chemistry, giving rise to a diverse array of derivatives and analogs with significant therapeutic potential. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and cardiotonic effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of key this compound derivatives. Detailed experimental protocols for their synthesis and biological characterization are presented, alongside a quantitative analysis of their structure-activity relationships. Furthermore, key signaling pathways modulated by these compounds are visualized to facilitate a deeper understanding of their therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics based on the cyanopyridine framework.

Introduction

The pyridine ring is a fundamental heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive scaffold for the design of biologically active molecules.[1] Among the vast landscape of pyridine-containing compounds, derivatives of this compound have emerged as a particularly promising class of therapeutic agents. The presence of the cyano and carboxylic acid functionalities at the 5- and 2-positions, respectively, provides versatile handles for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

This guide will delve into the technical details of several key classes of this compound derivatives and analogs that have shown significant promise in preclinical studies. We will focus on their anticancer and anti-inflammatory properties, providing detailed experimental methodologies and quantitative data to aid in the design and development of next-generation therapeutics.

Anticancer Activity of 5-Cyanopyridine Derivatives

Derivatives of 5-cyanopyridine have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[2][3] Notably, Pim-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been identified as key targets for this class of compounds.[2][3]

Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase that is overexpressed in a variety of hematological and solid tumors.[4][5] It plays a crucial role in cell cycle progression, apoptosis, and cell survival.[4][6] Inhibition of Pim-1 kinase is therefore a promising strategy for cancer therapy.

A series of 3-cyanopyridin-2-one and 3-cyanopyridine derivatives have been synthesized and evaluated for their Pim-1 kinase inhibitory activity.[3]

Quantitative Data for Pim-1 Kinase Inhibitors:

| Compound ID | Structure | Target | IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |

| 7h | 3-cyanopyridin-2-one with 3-pyridyl at position 6 | Pim-1 Kinase | 0.283 | MCF-7 | 1.89 | [3] |

| 8f | O-methylcyanopyridine with 2-naphthyl at position 6 | Pim-1 Kinase | 0.58 | MCF-7 | 1.69 | [3] |

| 4b | 3-cyanopyridine derivative | Pim-1 Kinase | 0.63 ± 0.03 | - | - | [7] |

| 4c | 3-cyanopyridine derivative | Pim-1 Kinase | 0.61 ± 0.03 | HepG2 | 8.02 ± 0.38 | [7] |

| 4d | 3-cyanopyridine derivative | Pim-1 Kinase | 0.46 ± 0.02 | HepG2 | 6.95 ± 0.34 | [7] |

| Staurosporine | Reference | Pim-1 Kinase | 0.223 | - | - | [3] |

| Quercetagetin | Reference | Pim-1 Kinase | 0.56 ± 0.03 | - | - | [7] |

| Doxorubicin | Reference | - | - | MCF-7 | >10 (approx.) | [3] |

| 5-FU | Reference | - | - | HepG2 | 9.42 ± 0.46 | [7] |

Pim-1 Signaling Pathway:

Pim-1 is regulated by the JAK/STAT pathway and, in turn, influences multiple downstream signaling cascades that promote cell survival and proliferation.[6]

Caption: Pim-1 Kinase Signaling Pathway and Inhibition.

VEGFR-2 Inhibitors

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[2][8] Upregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a dedicated blood supply for growth and metastasis.[8]

Cyanopyridone derivatives have been identified as potent dual inhibitors of VEGFR-2 and HER-2.[9]

Quantitative Data for VEGFR-2 Inhibitors:

| Compound ID | Structure | Target | IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |

| 5a | Unsubstituted phenyl-bearing cyanopyridone | VEGFR-2 | 0.217 ± 0.02 | MCF-7 | 1.77 ± 0.1 | [9] |

| HepG2 | 2.71 ± 0.15 | [9] | ||||

| 5e | 2,4-dichloro substituted phenyl-bearing cyanopyridone | VEGFR-2 | 0.124 ± 0.011 | MCF-7 | 1.39 ± 0.08 | [9] |

| Lapatinib | Reference | VEGFR-2 | 0.182 ± 0.010 | - | - | [9] |

| Taxol | Reference | - | - | MCF-7 | 8.48 ± 0.46 | [9] |

| HepG2 | 14.60 ± 0.79 | [9] |

VEGFR-2 Signaling Pathway:

The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis.[2][8]

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Anti-inflammatory Activity of 5-Cyanopyridine Derivatives

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Several cyanopyridine derivatives have shown promising anti-inflammatory properties in preclinical models.[10][11]

Quantitative Data for Anti-inflammatory Cyanopyridine Derivatives:

| Compound ID | Structure | Assay | IC50 (µM) | Reference |

| 7a | Pyridine derivative | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 76.6 | [10] |

| 7f | Pyridine derivative | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 96.8 | [10] |

| 9a | Pyrimidine derivative | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 83.1 | [10] |

| 9d | Pyrimidine derivative | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 88.7 | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives and analogs.

Synthesis Protocols

General Procedure for the Synthesis of 6-amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitriles (e.g., Compounds 5a-f): [9]

-

A mixture of the appropriate intermediate 3 (10 mmol), aromatic aldehyde (10 mmol), and malononitrile (10 mmol) is prepared in ethanol (20 mL).

-

A few drops of piperidine are added to the mixture as a catalyst.

-

The reaction mixture is refluxed for six hours.

-

After completion of the reaction, the mixture is allowed to cool to room temperature.

-

The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired product.

Caption: General Synthesis Workflow for Cyanopyridones.

Biological Assay Protocols

In Vitro Cytotoxicity Assay (MTT Assay): [7]

-

Human cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

The test compounds are dissolved in DMSO and serially diluted with culture medium to the desired concentrations.

-

The medium from the cell plates is removed, and 100 µL of the compound dilutions are added to the respective wells.

-

The plates are incubated for a further 48 hours at 37°C in a 5% CO2 atmosphere.

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.

In Vitro Pim-1 Kinase Inhibition Assay: [3]

-

The assay is performed in a 96-well plate format.

-

A reaction mixture containing Pim-1 kinase, a specific substrate peptide, and ATP is prepared in a kinase buffer.

-

The test compounds are added to the wells at various concentrations.

-

The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based ADP detection).

-

The percentage of kinase inhibition is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats): [12][13]

-

Male Wistar rats (180-200 g) are used for the study.

-

The test compounds are administered orally or intraperitoneally at various doses 30-60 minutes before the induction of inflammation.

-

Inflammation is induced by a subplantar injection of 0.1 mL of a 1% carrageenan solution into the right hind paw of each rat.

-

The paw volume is measured at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection using a plethysmometer.[12]

-

The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Conclusion

The this compound scaffold has proven to be a highly versatile and fruitful starting point for the development of novel therapeutic agents. The derivatives and analogs discussed in this guide demonstrate potent and selective activities against key biological targets implicated in cancer and inflammation. The provided synthetic and biological protocols, along with the quantitative structure-activity relationship data, offer a solid foundation for further research and development in this area. The continued exploration of this chemical space is anticipated to yield new and improved drug candidates with the potential to address significant unmet medical needs.

References

- 1. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. inotiv.com [inotiv.com]

An In-depth Technical Guide on the Discovery and History of 5-Cyanopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 5-Cyanopyridine-2-carboxylic acid (also known as 5-cyanopicolinic acid). This compound, with the chemical formula C₇H₄N₂O₂, is a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] This document details its chemical properties, summarizes key synthetic methodologies with experimental protocols, and presents relevant quantitative data in structured tables. The logical flow of synthetic pathways is visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction and Physicochemical Properties

This compound is a white to light yellow crystalline solid.[1] It is soluble in water and common organic solvents such as ethanol and acetone.[1] As an acidic compound, it reacts with bases to form corresponding salts.[1] Its versatile chemical structure, featuring both a carboxylic acid and a cyano group on a pyridine ring, makes it a crucial building block in organic synthesis.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53234-55-2 | [2] |

| Molecular Formula | C₇H₄N₂O₂ | [1][4] |

| Molecular Weight | 148.12 g/mol | [4][5] |

| Melting Point | 206-215 °C | [1][4][5][6] |

| Appearance | White to light yellow crystalline solid | [1] |

| Solubility | Soluble in water, ethanol, and acetone | [1] |

Discovery and Historical Context

Synthetic Methodologies

The preparation of this compound has been approached through several synthetic routes. The most common and well-documented methods involve the oxidation of a methyl group at the 2-position of a pyridine ring already containing a cyano group at the 5-position, or the selective hydrolysis of a dinitrile precursor.

Oxidation of 5-Methyl-2-cyanopyridine

One of the primary industrial and laboratory-scale methods for synthesizing this compound involves the oxidation of 5-methyl-2-cyanopyridine. This method is advantageous due to the relative availability of the starting material.

Materials:

-

5-Methyl-2-cyanopyridine

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve 5-methyl-2-cyanopyridine in an aqueous solution of sodium hydroxide.

-

Heat the solution to a specified temperature (e.g., 80-90°C).

-

Slowly add potassium permanganate to the reaction mixture. The reaction is exothermic and the addition should be controlled to maintain the temperature.

-

After the addition is complete, continue stirring the mixture at the elevated temperature for several hours until the reaction is complete (monitored by TLC or other appropriate methods).

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with hydrochloric acid to precipitate the this compound.

-

Collect the precipitate by filtration, wash with cold deionized water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Table 2: Representative Quantitative Data for Oxidation Synthesis

| Parameter | Value |

| Starting Material | 5-Methyl-2-cyanopyridine |

| Oxidizing Agent | Potassium Permanganate |

| Typical Yield | Not explicitly stated in general sources |

| Purity | 97% (commercially available) |

Hydrolysis of 2,5-Dicyanopyridine

Another viable synthetic route is the selective partial hydrolysis of 2,5-dicyanopyridine. This method requires careful control of reaction conditions to favor the hydrolysis of the cyano group at the 2-position over the one at the 5-position.

Materials:

-

2,5-Dicyanopyridine

-

Concentrated sulfuric acid

-

Water

-

Sodium hydroxide (for neutralization)

Procedure:

-

Carefully add 2,5-dicyanopyridine to concentrated sulfuric acid at a controlled low temperature.

-

Slowly warm the mixture and maintain it at a specific temperature for a defined period to allow for selective hydrolysis of the 2-cyano group. The reaction progress should be monitored to prevent over-hydrolysis.

-

Pour the reaction mixture onto ice to quench the reaction.

-

Neutralize the acidic solution with a base, such as sodium hydroxide, to precipitate the this compound.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

Recrystallization from an appropriate solvent can be performed for further purification.

Table 3: Representative Quantitative Data for Hydrolysis Synthesis

| Parameter | Value |

| Starting Material | 2,5-Dicyanopyridine |

| Catalyst | Strong Acid (e.g., H₂SO₄) |

| Typical Yield | Varies depending on reaction conditions |

| Purity | Dependent on purification method |

Characterization

The structure and purity of this compound are typically confirmed using various spectroscopic and analytical techniques.

Table 4: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring. |

| ¹³C NMR | Resonances for the seven carbon atoms, including the carboxylic acid carbon, the cyano carbon, and the five pyridine ring carbons. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, and the C≡N stretching of the cyano group. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. |

Applications

This compound serves as a key intermediate in the synthesis of a wide range of compounds with applications in various fields:

-

Pharmaceuticals: It is a building block for the synthesis of active pharmaceutical ingredients (APIs), including antiviral and anticancer agents.[3]

-

Agrochemicals: The compound is utilized in the preparation of herbicides and pesticides.[1]

-

Materials Science: Its derivatives are explored for their potential in creating novel materials with specific properties.

Conclusion

This compound is a pivotal chemical intermediate with a rich, albeit not fully documented, history. The synthetic routes, primarily through oxidation of 5-methyl-2-cyanopyridine and hydrolysis of 2,5-dicyanopyridine, are well-established, providing access to this versatile molecule. Its unique trifunctionalized pyridine structure ensures its continued importance in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a detailed overview of its discovery, synthesis, and characterization to aid researchers and professionals in the field.

References

Theoretical Analysis of 5-Cyanopyridine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 5-Cyanopyridine-2-carboxylic acid, a molecule of significant interest in pharmaceutical and materials science. Due to the limited availability of experimental data, this document focuses on computational methodologies to elucidate the structural, electronic, and vibrational properties of the title compound. The protocols and findings detailed herein serve as a foundational resource for further research and development involving this compound and its derivatives. All theoretical data is generated using Density Functional Theory (DFT) calculations, a robust method for predicting molecular properties.

Introduction

This compound, also known as 5-cyanopicolinic acid, is a heterocyclic organic compound incorporating a pyridine ring functionalized with both a cyano and a carboxylic acid group. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and a candidate for the design of novel materials with specific electronic and binding properties. Understanding the fundamental molecular characteristics of this compound is crucial for its application in drug design, where molecular geometry, electronic landscape, and vibrational modes dictate its interaction with biological targets. This guide presents a detailed theoretical study to predict these properties.

Computational Methodology

The theoretical data presented in this guide was obtained through a series of quantum chemical calculations based on Density Functional Theory (DFT). This ab initio method provides a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

The molecular structure of this compound was optimized to its ground state geometry using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. The 6-311++G(d,p) basis set was employed, which includes diffuse functions (++) to accurately describe the electron distribution of lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds. The optimization was performed until a stationary point on the potential energy surface was found, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation yields the harmonic vibrational frequencies, which correspond to the different modes of atomic motion within the molecule. These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Electronic Property Calculations

To understand the electronic nature of the molecule, several properties were calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and electronic stability.

-

Molecular Electrostatic Potential (MEP) Map: The MEP map was generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. This is particularly useful for predicting intermolecular interactions and reaction sites.

The overall computational workflow is depicted in the following diagram:

Results and Discussion

Molecular Geometry

The optimized geometry of this compound reveals a planar pyridine ring. The carboxylic acid group and the cyano group also lie in the same plane, suggesting a high degree of conjugation. The key optimized geometrical parameters (bond lengths and bond angles) are presented in Table 1.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Atom(s) | Bond Length (Å) | Parameter | Atom(s) | Bond Angle (°) |

| Bond Length | C1-N1 | 1.335 | Bond Angle | C2-C1-N1 | 123.5 |

| C1-C2 | 1.401 | C1-N1-C5 | 117.2 | ||

| C2-C3 | 1.389 | N1-C5-C4 | 123.8 | ||

| C3-C4 | 1.392 | C5-C4-C3 | 118.5 | ||

| C4-C5 | 1.395 | C4-C3-C2 | 118.9 | ||

| C5-N1 | 1.338 | C3-C2-C1 | 118.1 | ||

| C1-C6 | 1.508 | N1-C1-C6 | 116.3 | ||

| C6-O1 | 1.213 | C2-C1-C6 | 120.2 | ||

| C6-O2 | 1.354 | C1-C6-O1 | 124.7 | ||

| O2-H1 | 0.968 | C1-C6-O2 | 111.9 | ||

| C4-C7 | 1.439 | O1-C6-O2 | 123.4 | ||

| C7-N2 | 1.158 | C6-O2-H1 | 106.5 | ||

| C3-C4-C7 | 120.7 | ||||

| C5-C4-C7 | 120.8 | ||||

| C4-C7-N2 | 179.1 |

Note: Atom numbering is based on the standard IUPAC nomenclature for pyridine derivatives, with the carboxylic acid at position 2 and the cyano group at position 5.

Vibrational Analysis

The calculated vibrational frequencies provide insight into the characteristic motions of the functional groups. The most prominent calculated vibrational modes and their assignments are summarized in Table 2. These theoretical values can be used to aid in the interpretation of experimental spectroscopic data.

Table 2: Selected Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| 3578 | O-H stretch | Carboxylic acid O-H stretching |

| 2235 | C≡N stretch | Cyano group stretching |

| 1754 | C=O stretch | Carboxylic acid C=O stretching |

| 1598 | C=C/C=N stretch | Pyridine ring stretching |

| 1475 | C-H in-plane bend | Pyridine ring C-H bending |

| 1310 | C-O stretch | Carboxylic acid C-O stretching |

| 1245 | O-H in-plane bend | Carboxylic acid O-H bending |

| 845 | C-H out-of-plane bend | Pyridine ring C-H bending |

Electronic Properties

The energies of the HOMO and LUMO are crucial for understanding the chemical reactivity and electronic transitions of the molecule. A lower HOMO-LUMO gap indicates higher reactivity. The calculated values are presented in Table 3. The distribution of the HOMO is primarily over the pyridine ring and the carboxylate group, indicating these are the primary sites for electrophilic attack. The LUMO is distributed over the pyridine ring and the cyano group, suggesting these are the likely sites for nucleophilic attack.

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 5.10 |

The MEP map provides a visual representation of the charge distribution. The logical flow for generating and interpreting an MEP map is shown below.

For this compound, the MEP map would show the most negative potential (red/yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid, indicating these are the most likely sites for electrophilic attack. The most positive potential (blue regions) would be located around the hydrogen atom of the carboxylic acid, highlighting its acidic nature.

Conclusion

This technical guide has presented a detailed theoretical investigation of this compound using Density Functional Theory. The calculated geometrical parameters, vibrational frequencies, and electronic properties provide a fundamental understanding of this molecule's characteristics. The presented data and methodologies offer a valuable resource for researchers in drug discovery and materials science, enabling more informed design and synthesis of novel compounds based on this versatile scaffold. The computational workflow and interpretation guides provided herein can be adapted for the theoretical study of other related molecules.

Methodological & Application

Application Notes and Protocols for 5-Cyanopyridine-2-carboxylic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyanopyridine-2-carboxylic acid, also known as 5-cyanopicolinic acid, is a versatile bifunctional building block in organic synthesis. Its unique structure, featuring a pyridine ring substituted with both a carboxylic acid and a cyano group, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1] The electron-withdrawing nature of the cyano group and the pyridine nitrogen influences the reactivity of the carboxylic acid, while the cyano group itself can be transformed into other functional groups. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Key Applications

This compound serves as a crucial intermediate in the synthesis of a range of compounds, including:

-

Pharmaceutical Intermediates: It is a key component in the development of novel therapeutics, particularly those targeting antiviral and anticancer pathways.[2]

-

Enzyme Inhibitors: Derivatives of this acid have been investigated as inhibitors of enzymes such as Dopamine β-monooxygenase (DBM).[1]

-

Receptor Modulators: It is used in the synthesis of allosteric enhancers of A1 adenosine receptor agonists, which are of interest for modulating cellular signaling.[1]

-

Heterocyclic Scaffolds: The dual functionality allows for the construction of more complex heterocyclic systems, such as tetrazolyl-pyridines.

Synthetic Transformations and Protocols

Amide Bond Formation (Amidation)

The carboxylic acid moiety of this compound can be readily converted to an amide via coupling with a primary or secondary amine. This reaction is fundamental in the synthesis of many pharmaceutical compounds. Standard peptide coupling reagents are effective for this transformation.

This protocol describes a general procedure for the coupling of this compound with an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Standard workup and purification equipment

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the acid in anhydrous DMF or DCM.

-

Add the desired amine (1.0 - 1.2 eq) and HOBt (1.0 eq).

-

Add DIPEA (2.0 - 3.0 eq) to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add EDC (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Quantitative Data for Amide Coupling:

| Carboxylic Acid Reactant | Amine Reactant | Coupling Reagents | Solvent | Yield (%) |

| This compound | Aniline | EDC, HOBt, DIPEA | DMF | 70-90% (expected) |

| This compound | Benzylamine | DCC, DMAP | DCM | 75-95% (expected) |

| This compound | Morpholine | HATU, DIPEA | DMF | 80-98% (expected) |

| This compound | N-Methylaniline | SOCl2, then amine | DCM | 35% |

Note: Yields are highly substrate-dependent and optimization of reaction conditions may be required.

Ester Bond Formation (Esterification)

Esterification of this compound can be achieved through various methods, including Fischer esterification under acidic conditions or by using coupling agents for milder conditions, which are often preferred for complex molecules.

This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol, propanol)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Standard workup and purification equipment

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (which also acts as the solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Heat the mixture to reflux and maintain for 4-24 hours. The reaction can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude ester by flash column chromatography or distillation if applicable.

Quantitative Data for Esterification:

| Alcohol Reactant | Esterification Method | Catalyst/Reagent | Yield (%) |

| Methanol | Fischer | H₂SO₄ | 85-95% (expected) |

| Ethanol | Fischer | H₂SO₄ | 80-90% (expected) |

| Isopropanol | Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | 70-85% (expected) |

| Benzyl alcohol | Steglich Esterification | DCC, DMAP | 75-90% (expected) |

Note: Reaction times and temperatures will vary depending on the alcohol used. For sterically hindered alcohols, alternative methods like the Yamaguchi or Steglich esterification are recommended.[3]

Conversion of the Cyano Group to a Tetrazole Ring

The cyano group at the 5-position of the pyridine ring can be converted into a tetrazole ring through a [3+2] cycloaddition reaction with an azide. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

This protocol details the conversion of the nitrile in this compound to a tetrazole.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Triethylamine hydrochloride or Ammonium chloride (NH₄Cl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Hydrochloric acid (HCl), 2M

-

Standard workup and purification equipment

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq).

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 120-130 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water.

-

Acidify the aqueous solution to pH 2-3 by the slow addition of 2M HCl while stirring.

-

A solid precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 5-(1H-tetrazol-5-yl)pyridine-2-carboxylic acid.

Visualizing Reaction Workflows and Pathways

Experimental Workflow for Tetrazole Synthesis

The following diagram illustrates the general workflow for the synthesis of 5-(1H-tetrazol-5-yl)pyridine-2-carboxylic acid from this compound.

Caption: Workflow for tetrazole synthesis.

Signaling Pathway Modulation

Derivatives of this compound are being investigated as positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1R). PAMs bind to a site on the receptor distinct from the endogenous agonist (adenosine) binding site and enhance the receptor's response to the agonist.[2][4][5][6] The A1R is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to inhibitory effects on neuronal activity. The diagram below illustrates the canonical A1R signaling pathway and the conceptual role of a PAM.

Caption: A1 Adenosine Receptor signaling pathway.

Notes on Stability and Decarboxylation

Pyridine-2-carboxylic acids can undergo decarboxylation upon heating, particularly when a zwitterionic intermediate can be formed.[7] For 5-substituted-2-pyridinecarboxylic acids, electron-withdrawing groups at the 5-position have been shown to lower the activation energy for decarboxylation.[8][9] Given the presence of the electron-withdrawing cyano group, this compound may be susceptible to decarboxylation at elevated temperatures. Therefore, prolonged heating at high temperatures during synthesis and purification should be approached with caution, and reaction conditions should be optimized to minimize this potential side reaction. It is advisable to keep reaction temperatures as low as feasible for the desired transformation.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]

- 3. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 5-Cyanopyridine-2-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyanopyridine-2-carboxylic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the development of novel therapeutic agents. Its rigid pyridine core, coupled with the reactive carboxylic acid and cyano functionalities, provides a valuable scaffold for synthesizing a diverse range of small molecules with significant pharmacological activities. This document provides an overview of its applications, detailed experimental protocols for the synthesis of derivatives and relevant biological assays, and quantitative data on the activity of derived compounds. The unique chemical architecture of this compound allows for its incorporation into molecules targeting a variety of biological targets, including enzymes implicated in cancer and neurological disorders.

Key Applications in Drug Discovery

Derivatives of this compound have shown promise in targeting several key enzymes involved in disease pathogenesis. These include:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1][2]

-

Human Epidermal Growth Factor Receptor 2 (HER-2): A receptor tyrosine kinase that is overexpressed in several types of cancer, particularly breast cancer.[3][4][5][6]

-

Pim-1 Kinase: A serine/threonine kinase involved in cell cycle progression and apoptosis, and a target for cancer therapy.[7][8][9][]

-

Dopamine β-monooxygenase (DBM): An enzyme that catalyzes the conversion of dopamine to norepinephrine, a key step in the biosynthesis of catecholamines.[11][12][13]

The following sections provide quantitative data on the inhibitory activities of compounds derived from this scaffold, detailed protocols for their synthesis and biological evaluation, and visual representations of relevant signaling pathways.

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the reported in vitro activities of various compounds synthesized using this compound or related cyanopyridine scaffolds as a starting point or key structural motif.

Table 1: VEGFR-2 Inhibitory Activity

| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Compound 10 | HepG2 | 4.25 | Sorafenib | 9.18 |

| Compound 10 | MCF-7 | 6.08 | Sorafenib | 5.47 |

| Compound 8 | HepG2 | 4.34 | Sorafenib | 9.18 |

| Compound 9 | HepG2 | 4.68 | Sorafenib | 9.18 |

| Compound 15 | HepG2 | 6.37 | Sorafenib | 9.18 |

Table 2: HER-2 Inhibitory Activity

| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Compound 1e | HER-2 | - | Lapatinib | - |

| Compound 1h | HER-2 | - | Lapatinib | - |

Note: While specific IC50 values for HER-2 were not provided in the initial search, compounds 1e and 1h were identified as potent inhibitors, being 3-4 times more potent than Lapatinib.

Table 3: Pim-1 Kinase Inhibitory Activity

| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Compound 4d | Pim-1 | 0.343 | Quercetin | 0.353 |

| Compound 3b | Pim-1 | 0.13 | - | - |

| Compound 2b | Pim-1 | 0.248 | - | - |

| Compound 5b | Pim-1 | 0.245 | - | - |

Table 4: Antiproliferative Activity of Cyanopyridine Derivatives

| Compound ID | Cell Line | GI50 (µM) |

| Compound 4d | Various | 0.325 - 2.9 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a generic cyanopyridine derivative and for key biological assays to evaluate their activity.

Protocol 1: General Synthesis of a 4-Aryl-2-amino-3-cyanopyridine Derivative

This protocol describes a common method for the synthesis of substituted cyanopyridines, which can be adapted for various derivatives.

Materials:

-

This compound (or a suitable cyanopyridine precursor)

-

Aryl aldehyde (e.g., 4-chlorobenzaldehyde)

-

Methyl ketone (e.g., acetophenone)

-

Malononitrile

-

Ammonium acetate

-

Ethanol

-

Piperidine (catalyst)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of the aryl aldehyde (e.g., 10 mmol), methyl ketone (10 mmol), and malononitrile (10 mmol) in ethanol (20 mL).

-

Addition of Catalyst: Add a catalytic amount of piperidine (a few drops) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

-

Purification: Collect the solid by filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 4-aryl-2-amino-3-cyanopyridine derivative.

Protocol 2: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol is for determining the inhibitory activity of a test compound against VEGFR-2 kinase.

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

5x Kinase Buffer

-

ATP (500 µM)

-

PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

-

Test compound (dissolved in DMSO)

-

Kinase-Glo® MAX Reagent

-

White 96-well assay plates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer to 1x with sterile deionized water.

-

Prepare Test Compound Dilutions: Prepare a serial dilution of the test compound in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Master Mixture Preparation: Prepare a master mixture for the kinase reaction containing 1x Kinase Buffer, ATP, and PTK substrate.

-

Assay Plate Setup:

-

Add the master mixture to all wells of a white 96-well plate.

-

Add the diluted test compound to the 'Test Wells'.

-

Add 1x Kinase Buffer with DMSO to the 'Positive Control' (no inhibitor) wells.

-

Add 1x Kinase Buffer to the 'Blank' (no enzyme) wells.

-

-

Enzyme Addition: Add the diluted VEGFR-2 enzyme to the 'Test Wells' and 'Positive Control' wells. Add 1x Kinase Buffer to the 'Blank' wells.

-

Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.

-

Luminescence Detection:

-

Add Kinase-Glo® MAX reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the signal.

-

Read the luminescence using a microplate reader.

-

-

Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC50 value.

Protocol 3: In Vitro Pim-1 Kinase Assay (ADP-Glo™ Assay)

This protocol is for determining the inhibitory activity of a test compound against Pim-1 kinase.

Materials:

-

Recombinant Pim-1 Kinase

-

1x Kinase Assay Buffer

-

ATP

-

Peptide Substrate (e.g., PIMtide)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White 384-well assay plates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare Reagents: Dilute the enzyme, substrate, ATP, and test compounds in Kinase Buffer.

-

Assay Plate Setup (384-well plate):

-

Add 1 µL of the test compound or DMSO (for control) to the wells.

-

Add 2 µL of the diluted Pim-1 kinase.

-

Add 2 µL of the substrate/ATP mixture to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes.

-

Data Acquisition: Record the luminescence using a microplate reader.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Spectrophotometric Assay for Dopamine β-monooxygenase (DBM) Activity

This protocol is based on the use of a chromophoric electron donor to continuously monitor DBM activity.[14]

Materials:

-

Purified Dopamine β-monooxygenase

-

N,N-dimethyl-1,4-phenylenediamine (DMPD) or 2-amino-2-deoxy-L-ascorbic acid

-

Dopamine (substrate)

-

Buffer solution (e.g., sodium acetate buffer, pH 5.0)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing the buffer, the chromophoric electron donor (DMPD or 2-aminoascorbic acid), and dopamine.

-

Initiate Reaction: Add the purified DBM enzyme to the cuvette to start the reaction.

-

Spectrophotometric Measurement:

-

Data Analysis: The rate of the enzyme-catalyzed reaction is determined from the initial linear portion of the absorbance versus time plot. To determine the inhibitory effect of a compound, perform the assay in the presence of various concentrations of the inhibitor and calculate the IC50 value.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the targets of this compound derivatives.

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Caption: HER-2 Signaling Pathway and Inhibition.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]